N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide
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Overview
Description
N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a thiazole ring. This compound is of interest due to its potential biological and pharmaceutical applications, particularly in the fields of medicinal chemistry and material science.
Scientific Research Applications
Chemistry and Biology: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide is used in the synthesis of novel organic compounds and as a building block in medicinal chemistry. Its unique structure makes it a valuable candidate for drug discovery and development.
Medicine: The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.
Industry: In the material science industry, this compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have shown diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have various biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazole and thiazole rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired rings.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of various substituted thiazole and triazole derivatives.
Comparison with Similar Compounds
Thiazole derivatives: Similar compounds include thiazole-4-carboxamide and its derivatives.
Triazole derivatives: Compounds such as 1H-1,2,3-triazole-4-carboxamide are structurally related.
Thiophene derivatives: Thiophene-2-carboxamide and its derivatives share structural similarities.
Uniqueness: N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide stands out due to its unique combination of thiophene, triazole, and thiazole rings, which contribute to its distinct chemical and biological properties.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields. Its potential in drug discovery and material science continues to attract significant research interest.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c17-11(9-6-18-7-13-9)12-4-8-5-16(15-14-8)10-2-1-3-19-10/h1-3,5-7H,4H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRUECYNVHQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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